molecular formula C18H18O2 B14691096 2,3-Dimethyl-1,4-diphenylbutane-1,4-dione CAS No. 34733-55-6

2,3-Dimethyl-1,4-diphenylbutane-1,4-dione

Cat. No.: B14691096
CAS No.: 34733-55-6
M. Wt: 266.3 g/mol
InChI Key: HBYWOMLOWVKVBT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C18H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4-diphenylbutane-1,4-dione typically involves the condensation of dimedone with 1,2-dibenzoylethylene in the presence of a base . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the diketone into corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,3-Dimethyl-1,4-diphenylbutane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dim

Properties

CAS No.

34733-55-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2,3-dimethyl-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C18H18O2/c1-13(17(19)15-9-5-3-6-10-15)14(2)18(20)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

HBYWOMLOWVKVBT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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